molecular formula C12H8ClFO B1358018 4-(3-Chloro-4-fluorophenyl)phenol CAS No. 22510-31-2

4-(3-Chloro-4-fluorophenyl)phenol

Cat. No.: B1358018
CAS No.: 22510-31-2
M. Wt: 222.64 g/mol
InChI Key: JIHMKTVYWHTJCD-UHFFFAOYSA-N
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Description

3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-ol is an organic compound belonging to the biphenyl family It is characterized by the presence of chlorine and fluorine atoms attached to the biphenyl structure, along with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-ol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as 3-chloro-4-fluoronitrobenzene. The process includes reduction, halogenation, and coupling reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various biphenyl derivatives with altered functional groups, which can be further utilized in different applications .

Scientific Research Applications

3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The hydroxyl group plays a crucial role in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: 3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-ol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The hydroxyl group further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-11-7-9(3-6-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHMKTVYWHTJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617115
Record name 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22510-31-2
Record name 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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